5-(Tetrahydro-2H-pyran-2-yl) Divicine
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Overview
Description
5-(Tetrahydro-2H-pyran-2-yl) Divicine is a chemical compound with the molecular formula C9H14N4O3. It is an intermediate in the synthesis of various pharmaceuticals and is known for its unique structure, which includes a tetrahydropyran ring. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-2-yl) Divicine typically involves the reaction of 2,6-diamino-4-hydroxypyrimidine with tetrahydro-2H-pyran-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acids or bases to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydro-2H-pyran-2-yl) Divicine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(Tetrahydro-2H-pyran-2-yl) Divicine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-pyran-2-yl) Divicine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but different functional groups.
2,6-Diamino-4-hydroxypyrimidine: A precursor in the synthesis of 5-(Tetrahydro-2H-pyran-2-yl) Divicine.
Uniqueness
This compound is unique due to its specific combination of a tetrahydropyran ring and a pyrimidine moiety. This structure imparts distinct chemical properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H14N4O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,4-diamino-5-(oxan-2-yloxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O3/c10-7-6(8(14)13-9(11)12-7)16-5-3-1-2-4-15-5/h5H,1-4H2,(H5,10,11,12,13,14) |
InChI Key |
HJHBWCRXVABAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.